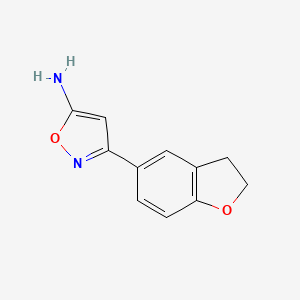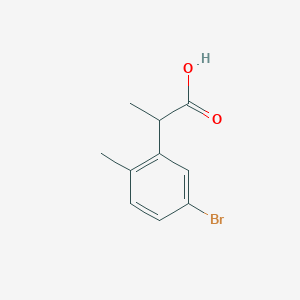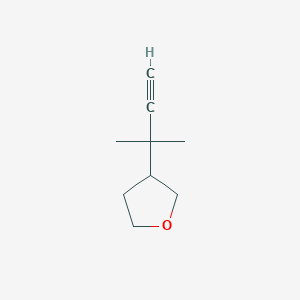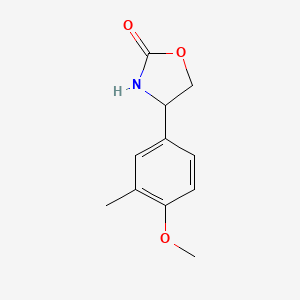
4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which is known for its significant antibacterial properties. The oxazolidinone nucleus is a popular heterocyclic framework in synthetic organic chemistry, often used as a chiral auxiliary in stereoselective transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of oxazolidin-2-one derivatives, including 4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one, can be achieved through various methods. One common approach involves the reaction of urea and ethanolamine under microwave irradiation in a chemical paste medium, where a catalytic amount of nitromethane absorbs the microwaves and generates hot spots . Another method includes the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .
Industrial Production Methods: Industrial production of oxazolidin-2-one derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and catalytic systems, such as palladium-catalyzed reactions, are common in industrial settings due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of oxazolidin-2-one derivatives include palladium catalysts, aryl bromides, and nitromethane. Reaction conditions often involve microwave irradiation, which accelerates the reaction and improves yield .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, palladium-catalyzed N-arylation can produce 3-aryl-2-oxazolidinones .
Aplicaciones Científicas De Investigación
4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a chiral auxiliary in stereoselective transformations . In biology and medicine, oxazolidinone derivatives are known for their antibacterial properties and are used in the development of new antibiotics . The compound’s unique structure and reactivity make it valuable in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinone antibiotics, such as linezolid, which binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex for protein synthesis . This inhibition leads to the bacteriostatic effect against susceptible strains of bacteria .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one include other oxazolidinone derivatives such as linezolid, tedizolid, and contezolid . These compounds share the oxazolidinone nucleus and exhibit similar antibacterial properties.
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the methoxy and methyl groups on the phenyl ring can enhance its antibacterial properties and make it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
4-(4-methoxy-3-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-7-5-8(3-4-10(7)14-2)9-6-15-11(13)12-9/h3-5,9H,6H2,1-2H3,(H,12,13) |
Clave InChI |
FMMHWSAIRRDFQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2COC(=O)N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


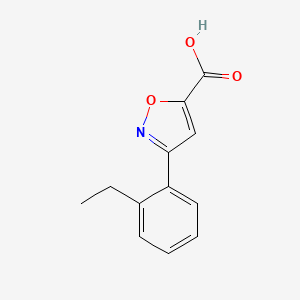
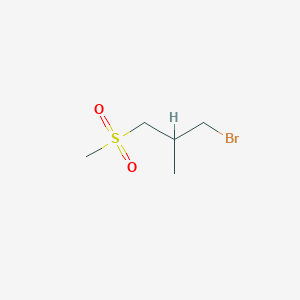
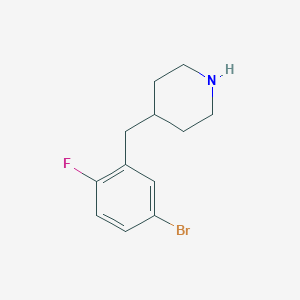
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13539835.png)

![methyl 5-[2-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate dihydrochloride](/img/structure/B13539838.png)
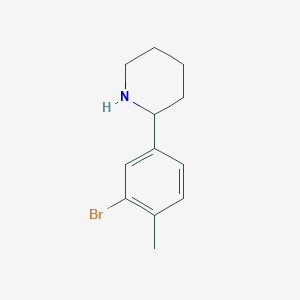
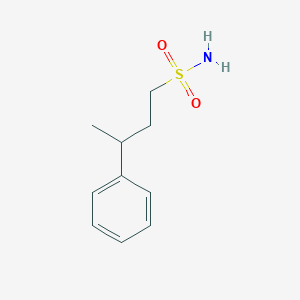
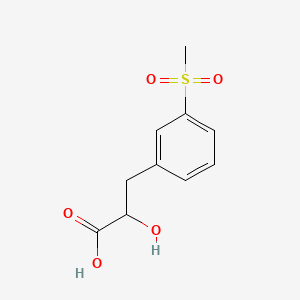
![3-{1-Azabicyclo[1.1.0]butan-3-yl}-1-(diphenylmethyl)azetidin-3-ol](/img/structure/B13539864.png)
